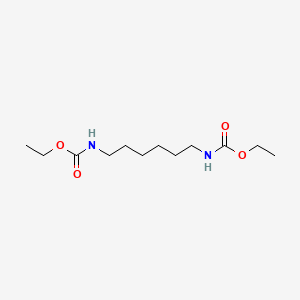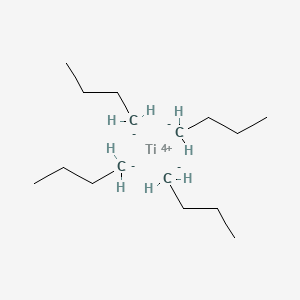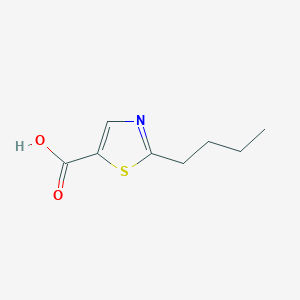![molecular formula C8H9N3O4 B3051116 1-[(4-Nitrobenzyl)oxy]urea CAS No. 31150-87-5](/img/structure/B3051116.png)
1-[(4-Nitrobenzyl)oxy]urea
Overview
Description
“1-[(4-Nitrobenzyl)oxy]urea” is a chemical compound with the molecular formula C8H9N3O4 and a molecular weight of 211.17 g/mol . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in various studies . For instance, the synthesis of “3,5-Dimethyl-4- ( (4-nitrobenzyl)oxy)phenol” and “2,3,5-Trimethyl-4- ( (4-nitrobenzyl)oxy)phenol” has been reported . Another study reported the synthesis of a photosensitive polymer based on polycarbodiimide (PCD) and “{[(4,5-dimethoxy-2-nitrobenzyl)oxy]carbonyl}-2-methylpiperidine” as a photoamine generator .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been analyzed in several studies . For example, a study reported the crystal structure of "1- (4-Nitrobenzyl)-1" . Another study discussed the structure-based reaction mechanism of urease, a nickel-dependent enzyme, which could be relevant to the mechanism of action of "this compound" .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied . For instance, the reduction of “1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole”, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was reported . Another study discussed the synthesis of photosensitive polycarbodiimide .Scientific Research Applications
Photolabile Derivatives of Urea
Research by Wieboldt et al. (2002) introduced the synthesis and characterization of photolabile derivatives of urea, where 2-nitrobenzyl groups are attached to the urea nitrogen. These derivatives undergo photolysis in aqueous solutions, releasing free urea. This property is significant for mechanistic studies of enzymes like urease, as the photolytically released urea is a substrate for urease, whereas the caged compound is not. The study highlights the potential of these compounds in investigating enzyme mechanisms and possibly in controlled release applications in biological systems (Wieboldt, Ramesh, Jabri, Karplus, Carpenter, & Hess, 2002).
Urea-Fluoride Interaction
Boiocchi et al. (2004) explored the interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions, demonstrating that fluoride ions can induce the deprotonation of urea. This interaction leads to the formation of highly stable complexes and subsequent urea deprotonation in the presence of additional fluoride, highlighting the urea-fluoride interaction's unique nature. This study could inform the design of new chemical sensors or catalysts that exploit specific anion interactions (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Anticancer Activity of Benzyl Urea Derivatives
Lokwani et al. (2011) conducted quantitative structure–activity relationship (QSAR) and ADMET prediction studies on benzyl urea derivatives, leading to the synthesis and biological evaluation of compounds with significant anti-proliferative activity against various human cancer cell lines. This research demonstrates the potential of benzyl urea derivatives in anticancer drug development, providing a basis for the synthesis of new chemical entities with optimized therapeutic properties (Lokwani, Bhandari, Pujari, Shastri, Shelke, & Pawar, 2011).
Redox-dependent Receptors
Bu et al. (2005) reported on the reversible hydrogen bonding between nitrobenzene radical anions and arylureas in aprotic solvents, indicating the potential of these compounds as redox-switchable receptors. Such systems could be utilized in developing novel molecular switches or sensors that respond to changes in redox conditions (Bu, Lilienthal, Woods, Nohrden, Hoang, Truong, & Smith, 2005).
Synthesis of Deuterium-labeled Compounds
Liang et al. (2020) synthesized deuterium-labeled AR-A014418, a compound with potential applications in cancer, pain, and neurodegenerative disorder treatments. The labeled compound serves as an internal standard for LC–MS analysis, crucial for pharmacokinetic studies. This research highlights the importance of stable isotope labeling in drug development and analysis (Liang, Wang, Yan, & Wang, 2020).
Safety and Hazards
Future Directions
Future research could focus on the development of new applications for “1-[(4-Nitrobenzyl)oxy]urea” and similar compounds. For instance, a study discussed the use of o-Nitrobenzyl derivatives as photoremovable groups for the study of dynamic biological processes . Another study highlighted the potential of ortho-Nitrobenzyl esters in the design of photo-responsive polymer networks .
Properties
IUPAC Name |
(4-nitrophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-8(12)10-15-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRQVZUQDNTANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300929 | |
| Record name | 1-[(4-nitrobenzyl)oxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31150-87-5 | |
| Record name | NSC140041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(4-nitrobenzyl)oxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)



![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)
![(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3051046.png)








